Home > Products > Screening Compounds P6375 > N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide
N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide -

N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide

Catalog Number: EVT-4779586
CAS Number:
Molecular Formula: C22H22ClN3O3S2
Molecular Weight: 476.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide

Compound Description: 5-Chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide was synthesized along with 5-Chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulfonamide and evaluated for its antifungal and antibacterial properties .

4-(2-Chlorophenyl)-5-cyano-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine

Compound Description: This compound was synthesized using microwave irradiation, and its structure was determined using single-crystal X-ray diffraction. The molecule exhibits a unique conformation with the pyridine ring adopting an envelope shape. Interestingly, the pyrazole and pyridine planes are nearly coplanar, with a dihedral angle of 2.19° between them. The crystal structure also reveals intermolecular hydrogen bonds .

4-(2-Chlorophenyl)-5-cyano-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydropyrazolo[3,4-b]Pyridine

Compound Description: This compound is identical to 4-(2-Chlorophenyl)-5-cyano-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine. It was synthesized under microwave irradiation and its structure confirmed through X-ray diffraction. The crystal structure revealed an envelope conformation for the pyridine ring and a small dihedral angle (2.19°) between the planes of the pyrazole and pyridine rings .

4‐(4‐Chlorophenyl)‐3‐hydroxy‐2(3H)thiazolethione

Compound Description: This compound, also known as N-hydroxy-4-(p-chlorophenyl)thiazole-2(3H)-thione (CPTTOH), serves as a valuable precursor for generating alkoxyl radicals. It is used in the synthesis of N-alkoxy-4-(p-chlorophenyl)thiazole-2(3H) thiones, which release alkoxyl radicals under neutral conditions when exposed to microwave irradiation, heat in the presence of an initiator, or intense visible or UV/A light .

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: The crystal structure of this compound shows a specific conformation where the oxadiazole ring forms a dihedral angle of 45.4(2)° with the chlorobenzene ring .

Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate

Compound Description: This compound features a tetra-substituted pyrazole ring, with the phenyl rings and the ester-CO2 group twisted out of the pyrazole plane. The crystal structure shows the formation of supramolecular arrays through C—H⋯O and C—H⋯π interactions .

1-Acetyl-3,3-bis((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)indolin-2-one

Compound Description: The title compound was synthesized through a reaction between N-acetyl-2-indolinone and 3-(4-chloro)phenyl-5-chloromethyl-1,2,4-oxadiazol. Its structure was determined by X-ray diffraction, revealing intramolecular C—H…O hydrogen bonds .

[1-Phenyl-3-[2-((2-thioacetyl)amino)ethyl]thioureato]oxorhenium(V)

Compound Description: This complex is a representative example of Re(V)O complexes featuring a novel thiol-amide-thiourea (TATU) ligand system. The TATU ligands represent the first multidentate systems specifically designed to incorporate a bidentate thiourea moiety .

Ethyl 3-(4-chlorophenyl)-3a-methyl-5-phenyl-3,3a,4,11-tetrahydro-3H-[1,2,4]-triazolo[4,3-a][1,5]benzodiazepine-1-carboxylate

Compound Description: This compound is synthesized via a 1,3-dipolar cycloaddition of N-p-chlorophenyl-C-ethoxycarbonyl-nitrilimine with 3H-2-methyl-4-phenyl[1,5]benzodiazepine .

Ethyl 3a-methyl-3-(4-nitro-phenyl)-5-phenyl-3a,4-dihydro-3H-[1,2,4]triazolo[4,3-a][l,5]benzodiazepine-1-carboxylate

Compound Description: This compound is obtained from the regio- and periselective condensation of N-p-nitrophenyl-C-ethoxycarbonyl nitrilimine with 7-X-2-methyl-4-phenyl-1,5-benzodiazepine (where X = H or CH3). The reaction specifically targets the N1≡C2 double bond of the 1,5-benzodiazepine, resulting in the formation of this product .

Ethyl 3-(4-chlorophenyl)-3a,8-dimethyl-5-phenyl-3a,4-dihydro-3H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine-1-carboxylate

Compound Description: This compound is another product resulting from the regio- and periselective condensation of N-p-chlorophenyl-C-ethoxycarbonyl nitrilimine with 7-X-2-methyl-4-phenyl-1,5-benzodiazepine .

5-(2-Chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one

Compound Description: This compound, a close analogue of the full GABA receptor agonist clotiazepam, exhibits interesting structural properties. The seven-membered diazepine ring possesses an approximate mirror plane of symmetry. The thieno and phenyl rings are nearly perpendicular to each other, forming a dihedral angle of 84.11(5)°. Additionally, the crystal structure features N–H···O hydrogen bonds that link molecules into centrosymmetric dimers, further stabilized by weaker C–H···O and C–H···π interactions .

2,2′‐(((1Z,1′Z)‐1,4‐phenylenebis(2‐cyanoethene‐2,1‐diyl))bis(4,1‐phenylene))bis(oxy))bis(N‐(1‐(3‐ethoxy‐4‐methoxyphenyl)‐2‐(methylsulfonyl)ethyl)acetamide (BCYS)

Compound Description: BCYS is a large π-conjugated compound that exhibits aggregation-induced emission (AIE) properties in a DMSO-water solvent mixture. As the water content increases, BCYS self-assembles into bundles of microfibers with lengths of 5-6 μm and widths of 200-500 nm. It also demonstrates superior biocompatibility compared to its short π-conjugated counterpart, CYS .

N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide

Compound Description: This compound was synthesized as part of a series of novel 2-thioxo-4-imidazolidinone derivatives and evaluated for its antimicrobial properties. It exhibited notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with an equal minimum inhibitory concentration (MIC) value of 25 mg/mL. Additionally, it displayed antifungal activity against Candida albicans .

N-[2-[5-methyl-3-(2-chlorophenylsulfonyloxy)phenoxy]ethyl]-N-methyl-4-aminopyridine

Compound Description: This compound is a nonpeptide thrombin inhibitor that utilizes a central phenyl scaffold. It demonstrates potent inhibitory activity by targeting the S1, S2, and aryl subsites on thrombin. Notably, it forms only one direct hydrogen bond with the thrombin active site and exhibits a unique binding mechanism involving close contacts between its phenyl, aminopyridine, and sulfonyl groups and the main-chain carbonyl groups on thrombin .

4-(2-chlorophenyl)-1,4-dihydro-3-(ethoxycarbonyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyrid-1-yl)phenyl]-5-[N-(2-pyridyl)carbamoyl]pyridine (UK-74,505)

Compound Description: UK-74,505 is a potent antagonist of platelet-activating factor (PAF) synthesized via the Hantzsch synthesis. It demonstrates high oral potency (ED50 = 0.26 mg/kg po) and selectivity for PAF antagonism, exhibiting only weak affinity (IC50 = 6600 nM) for the [3H]nitrendipine binding site. Due to its favorable pharmacological profile, it has been selected for clinical evaluation .

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

Compound Description: This aminopyrazole acts as a selective cyclin-dependent kinase (CDK) 5 inhibitor, showing greater inhibitory activity against CDK5 compared to CDK2 in cancer cell lines. Furthermore, analog 24 demonstrates the ability to downregulate Mcl-1 levels in a concentration-dependent manner. Combining analog 24 with navitoclax, a Bcl-2/Bcl-xL/Bcl-w inhibitor, leads to synergistic inhibition of cell growth and induction of apoptosis in pancreatic cancer cell lines .

5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine (Pyrimethamine)

Compound Description: Pyrimethamine is a known inhibitor of β-N-acetylhexosaminidase and exhibits chaperoning activity toward this enzyme. The amino groups on the pyrimidine ring are crucial for its inhibitory activity, while variations at the chloro position have a minor impact on its IC50 value. Modifications to the ethyl group at the 6-position significantly affect IC50, with butyl or methyl substitutions increasing it by more than 10-fold. Interestingly, removal of the chlorine atom at the para-position results in a derivative with a higher IC50 but improved chaperoning activity in live patient cells at concentrations exceeding 100 μM, while also exhibiting reduced toxicity .

4-Chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948)

Compound Description: BMS-289948 is an orally active γ-secretase inhibitor that effectively reduces both brain and plasma amyloid-beta (Aβ1-40) levels in APP-YAC transgenic mice. It exhibits an ED50 of 86 and 22 mg/kg per os for brain and plasma Aβ1-40 reduction, respectively. Additionally, BMS-289948 increases brain concentrations of APP carboxy-terminal fragments, confirming its inhibitory activity on γ-secretase .

4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid (BMS-299897)

Compound Description: BMS-299897 is another orally active γ-secretase inhibitor with the ability to significantly reduce both brain and plasma Aβ1-40 levels in APP-YAC transgenic mice and guinea pigs. In APP-YAC mice, it exhibits ED50 values of 30 and 16 mg/kg per os for brain and plasma Aβ1-40 reduction, respectively. BMS-299897 also effectively reduces cortical, cerebrospinal fluid, and plasma Aβ in guinea pigs .

2-(4-((2-(3-Chlorophenyl)-6-(trifluoromethyl)pyridin-4-yl)methyl)phenyl)acetic Acid (BPN14770)

Compound Description: BPN14770 acts as an allosteric inhibitor of phosphodiesterase-4D (PDE4D). In a model of amyloid beta (Aβ1–42) impairment in humanized PDE4D (hPDE4D) mice, BPN14770 demonstrates protective effects against memory deficits, synaptic damage, and alterations in the cAMP-mediated cell signaling cascade .

2-Amino-2-(2-[4-octylphenyl]ethyl)-1,3-propanediol (FTY720)

Compound Description: FTY720 is a sphingosine analog and a potent immunosuppressant that exhibits efficacy in preventing renal graft rejections and suppressing various autoimmune disorders in both animal models and clinical trials. Interestingly, both FTY720 and sphingosine have been shown to interact with the cannabinoid CB1 receptor, acting as competitive antagonists .

5-Chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide (Org 27569)

Compound Description: Org 27569 is a small-molecule allosteric modulator of the cannabinoid CB1 receptor. It acts as an insurmountable antagonist of receptor function, reducing the Emax value for CB1 receptor agonists in various assays, including a reporter gene assay, a guanosine 5′-O-(3-[35S]thio)triphosphate binding assay, and a mouse vas deferens assay. Interestingly, Org 27569 exhibits biased allosteric effects, selectively blocking cAMP inhibition mediated by cannabinoid ligands while having minimal or no effect on ERK1/2 phosphorylation mediated by a subset of these ligands .

N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide (Sch.336)

Compound Description: Sch.336 is a novel triaryl bis-sulfone that demonstrates selectivity for the human cannabinoid CB2 receptor (hCB2), acting as a potent inverse agonist. It effectively decreases GTPγS binding to membranes containing hCB2 and increases forskolin-stimulated cAMP levels in CHO cells expressing hCB2. Moreover, Sch.336 exhibits a higher potency than the CB2-selective dihydropyrazole, SR144528. In vitro, Sch.336 inhibits the migration of CB2-expressing recombinant cell lines in response to the cannabinoid agonist 2-arachidonylglycerol. In vivo, it impairs cell migration induced by the cannabinoid agonist HU210 and significantly inhibits leukocyte trafficking in various rodent models. Sch.336 also effectively blocks ovalbumin-induced lung eosinophilia in mice, a model for allergic asthma .

Properties

Product Name

N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide

IUPAC Name

N-[3-[(E)-N-[(4-chlorophenyl)sulfonylamino]-C-methylcarbonimidoyl]phenyl]-4-ethyl-5-methylthiophene-3-carboxamide

Molecular Formula

C22H22ClN3O3S2

Molecular Weight

476.0 g/mol

InChI

InChI=1S/C22H22ClN3O3S2/c1-4-20-15(3)30-13-21(20)22(27)24-18-7-5-6-16(12-18)14(2)25-26-31(28,29)19-10-8-17(23)9-11-19/h5-13,26H,4H2,1-3H3,(H,24,27)/b25-14+

InChI Key

QSHGPEYEHFSUJB-AFUMVMLFSA-N

SMILES

CCC1=C(SC=C1C(=O)NC2=CC=CC(=C2)C(=NNS(=O)(=O)C3=CC=C(C=C3)Cl)C)C

Canonical SMILES

CCC1=C(SC=C1C(=O)NC2=CC=CC(=C2)C(=NNS(=O)(=O)C3=CC=C(C=C3)Cl)C)C

Isomeric SMILES

CCC1=C(SC=C1C(=O)NC2=CC=CC(=C2)/C(=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)/C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.